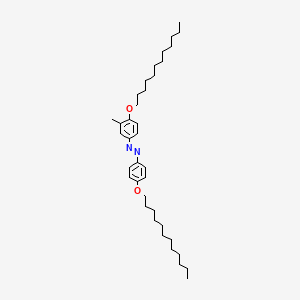

4,4'-Bis(dodecyloxy)-3-methylazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

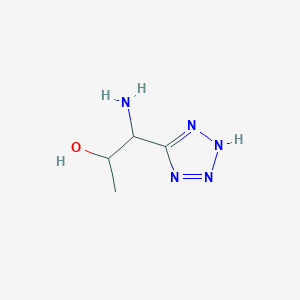

“4,4’-Bis(dodecyloxy)-3-methylazobenzene” likely refers to a chemical compound that contains two dodecyloxy groups and a methyl group attached to an azobenzene core . Azobenzene compounds are known for their photo-switchable properties, which have been utilized in various fields such as material science and biological applications .

Synthesis Analysis

While the specific synthesis pathway for “4,4’-Bis(dodecyloxy)-3-methylazobenzene” is not available, similar compounds are often synthesized through condensation reactions . For instance, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a Hantzsch type cyclisation .Chemical Reactions Analysis

The chemical reactivity of “4,4’-Bis(dodecyloxy)-3-methylazobenzene” would depend on its exact structure. Azobenzene compounds are known to undergo photoisomerization, a process where the compound switches between its cis and trans isomers when exposed to light .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Bis(dodecyloxy)-3-methylazobenzene” would depend on its exact structure. Similar compounds have been reported to have good solubilities, high thermal stabilities, and broad absorption regions .Scientific Research Applications

Mesomorphic Properties

The study of mesomorphic properties of azobenzenes, like the homologous series of 4-[3,4-bis(4-alkoxybenzoyloxy)benzylideneamino]azobenzenes, reveals insights into their liquid crystalline behavior. These compounds, including those with long alkyl chains similar to 4,4'-Bis(dodecyloxy)-3-methylazobenzene, show varied mesomorphic properties, like metastable nematic phases or smectic A-phases, indicating potential applications in liquid crystal display technologies (Masuda & Matsunaga, 1991).

Synthesis and Characterization of Organic Compounds

The versatile nature of certain azobenzene derivatives in synthesizing a variety of functionalized oxazoles is demonstrated. This indicates the role of these compounds in the development of new materials with potential applications in various fields including pharmaceuticals and materials science (Misra & Ila, 2010).

Electrochromic and Solar Cell Applications

Research into electrochromic devices and bulk heterojunction solar cells using polymers derived from azobenzene compounds highlights the potential of 4,4'-Bis(dodecyloxy)-3-methylazobenzene in renewable energy technologies. These applications leverage the unique optical and electrical properties of azobenzenes (Balan et al., 2010).

Coordination Polymers and Their Applications

The synthesis and properties of coordination polymers comprising azobenzene derivatives, like 4,4'-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid), are studied for their applications in detecting ions, adsorption, separation of dyes, and gas adsorption. This area represents a significant application in environmental monitoring and chemical separations (Zhao et al., 2019).

Soluble Conjugated Polymer Synthesis

The synthesis of soluble conjugated polymers incorporating azobenzene units, such as poly(biphenyl-4,4'-diyl-1,4-bis(4-dodecyloxyphenyl)buta-1,2,3-triene-1,4-diyl), suggests the potential of 4,4'-Bis(dodecyloxy)-3-methylazobenzene in creating new materials for electronic and photonic applications (Kinoshita, Kijima, & Shirakawa, 2000).

Dual Stimuli-Responsive Bisazobenzene Derivatives

The development of new organophosphonates containing bisazobenzene moieties demonstrates the responsiveness of these materials to different stimuli, such as light and chemical treatments. This characteristic could be crucial in developing smart materials and sensors (Homocianu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORRFRHTJBMRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(dodecyloxy)-3-methylazobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)